2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-7-9-15(10-8-13)21-17(25)12-27-19-23-22-16(18(26)24(19)20)11-14-5-3-2-4-6-14/h2-10H,11-12,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDRYLNLFFBSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS Number: 886959-31-5) is a triazine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, as well as structure-activity relationships (SAR) that elucidate its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 427.5 g/mol. The structure features a triazine ring, an amino group, and a sulfanyl linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O4S |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 886959-31-5 |
Antibacterial Activity
Preliminary studies indicate that triazine derivatives exhibit significant antibacterial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values revealed potent antibacterial activity, suggesting that the presence of the sulfanyl group enhances its efficacy against Gram-positive and Gram-negative bacteria.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. In vitro assays demonstrated that it inhibits fungal growth effectively at specific concentrations, indicating its potential as an antifungal agent.
Anticancer Activity
The anticancer potential of this compound was evaluated using several cancer cell lines. Notably, it exhibited cytotoxic effects on HeLa and A549 cells with IC50 values in the low micromolar range. The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:
- Triazine Ring : Essential for biological activity; modifications on this ring can significantly alter potency.
- Amino Group : The presence of an amino group at position 4 enhances interaction with biological targets.
- Benzyl Substitution : The benzyl group contributes to hydrophobic interactions vital for binding to cellular targets.
Case Study 1: Antibacterial Efficacy
A study involving the synthesis and testing of various triazine derivatives found that those with electron-donating groups such as methyl or methoxy at specific positions exhibited enhanced antibacterial activity compared to their counterparts lacking these groups. This supports the hypothesis that electronic effects play a significant role in modulating activity.
Case Study 2: Anticancer Mechanism
In another investigation focused on the anticancer properties of similar compounds, it was observed that derivatives with a sulfanyl linkage showed improved apoptotic effects in cancer cell lines. This suggests that the sulfanyl group may facilitate better interaction with apoptotic pathways or enhance cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
